Aqueous Solubility: Beta-Anomer is ~30% More Soluble Than Alpha-Anomer
The β-configuration confers significantly higher water solubility compared to the α-anomer. This is a critical factor in selecting a compound for aqueous-based reactions and formulations [1].
| Evidence Dimension | Aqueous solubility at 25°C |
|---|---|
| Target Compound Data | Higher solubility |
| Comparator Or Baseline | Methyl α-D-glucopyranoside (lower solubility) |
| Quantified Difference | The solubility of the α-D anomer (n-alkyl α-D-glucopyranosides, C(m)αG(1)) in water is much less than that of the β-D surfactant [1]. For octyl glucosides, the β-anomer is much more soluble in water than the α-anomer [2]. |
| Conditions | Water at 25°C |
Why This Matters
Higher solubility allows for a wider range of aqueous reaction conditions and reduces the need for co-solvents, simplifying experimental design and downstream processing.
- [1] Ryan, L. D., & Kaler, E. W. (2001). Alkyl polyglucoside microemulsion phase behavior. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 176(1), 69-83. View Source
- [2] Nilsson, F., Söderman, O., & Johansson, I. (1998). Physical properties of the surfactants octyl α- and β-D-glucopyranoside. Langmuir, 14(15), 4050-4055. View Source
